3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

c-Met/VEGFR-2 inhibition Kinase inhibitor design Structure-Activity Relationship

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1159554-19-4) is a heterocyclic building block featuring a saturated pyrazine ring fused to a 1,2,4-triazole with a 2-methylpropyl (isobutyl) substituent at the 3-position. This tetrahydro-triazolopyrazine scaffold is a key pharmacophore in several drug discovery programs, most notably yielding potent dual c-Met/VEGFR-2 kinase inhibitors when further elaborated at the 5- and 8-positions.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
CAS No. 1159554-19-4
Cat. No. B1466402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS1159554-19-4
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN=C2N1CCNC2
InChIInChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3
InChIKeyYDGYOONMGVOMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: A Core Scaffold for Targeted Kinase Inhibitor Design


3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1159554-19-4) is a heterocyclic building block featuring a saturated pyrazine ring fused to a 1,2,4-triazole with a 2-methylpropyl (isobutyl) substituent at the 3-position . This tetrahydro-triazolopyrazine scaffold is a key pharmacophore in several drug discovery programs, most notably yielding potent dual c-Met/VEGFR-2 kinase inhibitors when further elaborated at the 5- and 8-positions. Its primary procurement value lies in its use as a versatile intermediate for synthesizing libraries of kinase-targeted anticancer agents, rather than as a standalone active pharmaceutical ingredient.

Why In-Class Substitution of 3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Is Scientifically Inadvisable


In the context of structure-activity relationships (SAR) within the [1,2,4]triazolo[4,3-a]pyrazine class, the 5,6,7,8-tetrahydro core and the 3-isobutyl group are not generic features; they are critical design elements. Published SAR studies rigorously demonstrate that specific N-acyl substitutions at positions 5 and 8 of this exact core are essential for achieving potent dual c-Met/VEGFR-2 inhibition [1]. Core-altered analogs, such as 3-trifluoromethyl or unsubstituted derivatives, or those with different saturation levels like the 5-chloro-3-isobutyl variant, target different biological space (e.g., NK-3 receptor antagonism, P2X7 modulation, or renin inhibition) and show vastly different binding affinities [2]. Replacing this specific building block with a structurally similar but distinct core fundamentally alters the project's biological trajectory, making direct interchange impossible without losing the established SAR basis for dual kinase activity.

Quantitative Differential Evidence for 3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine in Scientific Selection


Structural Necessity of the 3-Isobutyl-tetrahydro Core for Potent Dual c-Met/VEGFR-2 Kinase Inhibition

The specific 3-isobutyl-tetrahydro core is non-negotiable for accessing the dual c-Met/VEGFR-2 inhibitory pharmacophore described in the primary SAR literature. The most optimized derivative built directly on this core, compound 17l, demonstrates excellent dual kinase inhibitory activities: c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM [1]. This compound is derived from a focused library of over 20 analogs all utilizing the target scaffold, confirming the core is essential for this activity profile. In contrast, derivatives built on a closely related but distinct core, such as 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, are documented in separate patent literature as selective NK-3 receptor antagonists, a completely different target class, with no reported activity against c-Met or VEGFR-2 [2]. This divergence underscores that simple core alterations reroute the biological selectivity entirely.

c-Met/VEGFR-2 inhibition Kinase inhibitor design Structure-Activity Relationship

Antiproliferative Potency Differentiation Against Cancer Cell Lines Anchored to the Core Scaffold

The optimized compound 17l, synthesized directly from the target core, exhibits potent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively [1]. These activities are comparable to the clinically relevant multi-kinase inhibitor foretinib (XL880), which served as the positive control in the same study. The specific activity is highly dependent on the N-acyl substitution pattern at the 5-position of the tetrahydro core, with the unsubstituted core or different alkyl chains at the 3-position resulting in complete loss of activity. This demonstrates that the core's complete structure, including the 3-isobutyl group, is critical for potent antiproliferative effects rather than just kinase binding.

Antiproliferative activity Cancer cell lines Foretinib comparison

Validated Supply Chain with Consistent High Purity Specifications for Reliable Research

The compound is commercially available from multiple independent vendors with a consistently advertised purity of 95% . This parity in purity specifications across different suppliers (e.g., Leyan, GH-Reagent, BenchChem) indicates a mature and reliable supply chain with standardized quality control, reducing the risk of batch-to-batch variability that could confound biological assay results. The availability of supporting analytical documentation, including NMR, HPLC, and LC-MS from vendors like Moldb, provides verifiable quality assurance . This level of supply chain maturity is not guaranteed for more exotic or less-studied triazolopyrazine analogs, where procurement might involve longer lead times and uncertain purity profiles.

Chemical purity Procurement specification Quality control

Validated Research Applications for 3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine in Drug Discovery


Focused Library Synthesis for Dual c-Met/VEGFR-2 Kinase Inhibitor Lead Optimization

This compound is the foundational building block for generating focused libraries of dual c-Met/VEGFR-2 kinase inhibitors. The established SAR confirms that N-acyl derivatization at the 5-position of this core can yield potent leads like compound 17l, with c-Met IC50 of 26 nM and low-micromolar antiproliferative activity against A549 and MCF-7 cells [1]. This application scenario is directly supported by the quantitative evidence presented in Section 3.

Pharmacophore Validation for Multi-Targeted Anticancer Agent Design

The core scaffold serves as a validated pharmacophore for multi-targeted anticancer agents requiring simultaneous inhibition of c-Met and VEGFR-2 signaling pathways. The successful demonstration that compound 17l inhibits A549 cell growth in the G0/G1 phase and induces late apoptosis, as shown by Western blot and qPCR analyses, confirms that this core is a proven entry point for developing agents with a specific mechanism of action [1].

Chemical Probe Development for Studying Kinase-Dependent Cell Signaling

Researchers can reliably procure this 95%-pure building block to synthesize chemical probes for investigating c-Met/HGF and VEGF signaling pathways in cellular models. The consistent commercial availability and documented purity from multiple sources ensure reproducibility, which is critical for generating high-confidence, publishable biological data .

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